
1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, dihydroxypyrimidine-4-carboxamides have been studied for their potent inhibition of HIV-integrase, which is crucial for the replication of HIV-1 . Another study focuses on the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties . Lastly, the synthesis and antitumor activity of a compound with a fluorinated aromatic ring and a carboxamide group are reported, which shares some structural similarities with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including condensation and amination. For example, the synthesis of a dihydroxypyrimidine-4-carboxamide derivative was achieved by reacting dimethylaminoethyl with a fluorobenzyl moiety and a dihydroxypyrimidine core . In another study, the target compounds were synthesized by reacting benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which was obtained from a condensation reaction . The synthesis of an antitumor compound involved the condensation of an isocyanato derivative with an aminated indazole .
Molecular Structure Analysis
The molecular structures of the compounds in the studies were confirmed using techniques such as NMR spectroscopy and, in some cases, crystallography. For instance, the crystal structure of a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined to understand its interaction with cancer cell lines . The structural confirmation is crucial for establishing the identity of the synthesized compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of medicinal chemistry, including amide bond formation, aromatic substitutions, and cyclization reactions. These reactions are carefully designed to introduce specific functional groups that are expected to contribute to the biological activity of the compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide are not directly reported, the properties of similar compounds suggest that they would have characteristics conducive to biological activity. For example, the presence of a fluorobenzyl group can influence the lipophilicity and metabolic stability of the compound . The carboxamide functionality is often associated with hydrogen bonding potential, which can affect the compound's solubility and receptor binding affinity.
Wissenschaftliche Forschungsanwendungen
HIV Integrase Inhibition
Dihydropyridine derivatives have been identified as potent inhibitors of the HIV-integrase-catalyzed strand transfer process, a critical step in the replication cycle of the human immunodeficiency virus (HIV). These compounds exhibit favorable pharmacokinetic properties and show no liabilities in several counterscreening assays, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).
Met Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, through strategic modification, exhibit improved enzyme potency, aqueous solubility, and kinase selectivity, demonstrating complete tumor stasis in Met-dependent models following oral administration and advancing into phase I clinical trials (Schroeder et al., 2009).
Synthesis and Characterization of Polyamides
Polyamides derived from dihydropyridine derivatives exhibit remarkable properties, including high solubility in organic solvents, transparency, flexibility, and thermal stability. These materials, due to their inherent viscosities and glass transition temperatures, are potential candidates for advanced materials applications, showing no significant weight loss up to high temperatures in nitrogen or air (Hsiao et al., 1999).
Antagonist Molecular Probes for A3 Adenosine Receptors
Functionalized congeners of 1,4-dihydropyridines have been explored as antagonist molecular probes for A3 adenosine receptors. These compounds are designed to be chemically reactive, providing selective antagonism at the receptor level with potential applications in the synthesis of molecular probes for studying receptor function and interaction (Li et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-22(17-9-3-2-4-10-17)19(24)18-11-6-12-23(20(18)25)14-15-7-5-8-16(21)13-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYRAVYHOLMJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
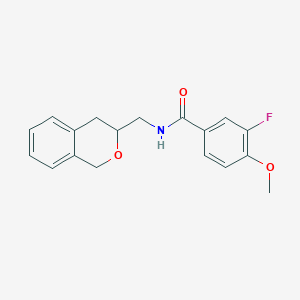
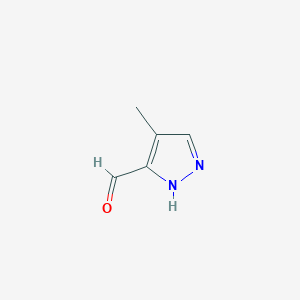
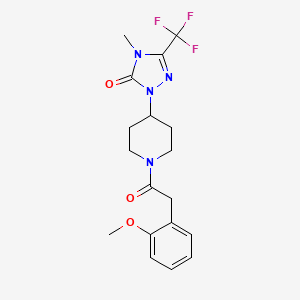
![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)
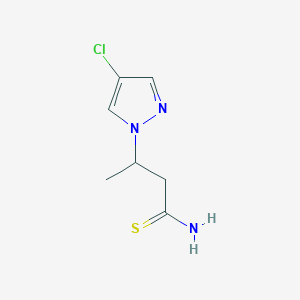
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)
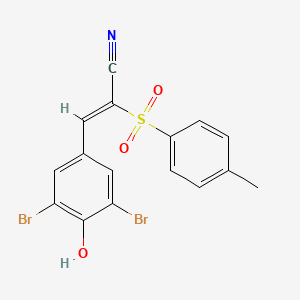
![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)
![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)